molecular formula C19H23N3O4S B15174709 2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide CAS No. 919997-65-2

2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide

Cat. No.: B15174709
CAS No.: 919997-65-2
M. Wt: 389.5 g/mol
InChI Key: FJQMWIKFOLNIBM-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group, along with an N-hydroxyacetamide moiety. This compound is of interest due to

Biological Activity

2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H20N2O3S
  • Molecular Weight: 320.41 g/mol
  • IUPAC Name: this compound

Research indicates that compounds with a piperazine scaffold often exhibit diverse biological activities, including:

  • Anti-inflammatory effects: Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential in treating inflammatory diseases .
  • Antimicrobial activity: Some derivatives have demonstrated significant antimicrobial properties, outperforming standard antibiotics in certain assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialPotent against bacterial and fungal strains
CytotoxicityReduced viability in cancer cell lines

Case Studies

  • Anti-inflammatory Study:
    A series of piperazine derivatives were synthesized and screened for their anti-inflammatory activity. Among these, compounds similar to this compound showed up to 87% inhibition of IL-6 at a concentration of 10 µM, indicating strong anti-inflammatory potential compared to standard treatments .
  • Antimicrobial Activity:
    In a study assessing various piperazine derivatives, certain compounds exhibited antimicrobial activity that was 2 to 2.5 times more potent than standard antibiotics like ciprofloxacin at equivalent minimum inhibitory concentrations (MICs) of 10 µg/mL .
  • Cytotoxicity in Cancer Models:
    The cytotoxic effects of synthesized piperazine-based HDAC inhibitors were evaluated using MDA-MB-231 and MCF-7 breast cancer cell lines. The compounds displayed significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for cancer therapy .

Properties

CAS No.

919997-65-2

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)sulfonyl-N-hydroxyacetamide

InChI

InChI=1S/C19H23N3O4S/c23-18(20-24)15-27(25,26)22-13-11-21(12-14-22)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19,24H,11-15H2,(H,20,23)

InChI Key

FJQMWIKFOLNIBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC(=O)NO

Origin of Product

United States

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